

I-CBP 112: The Epigenetic Reader Domain Target Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *I-CBP 112*

Cat. No.: *B1191990*

[Get Quote](#)

Executive Summary

I-CBP 112 is a potent, selective chemical probe targeting the bromodomains of the transcriptional co-activators CREB-binding protein (CBP/CREBBP) and p300 (EP300).^{[1][2][3]} Unlike non-selective BET inhibitors (e.g., JQ1) that target BRD4, **I-CBP 112** specifically disrupts the interaction between CBP/p300 and acetylated lysine residues on histones (H3K18ac, H3K56ac) and non-histone proteins.^[1]

Uniquely, **I-CBP 112** acts as an allosteric activator of p300 HAT activity on nucleosomes, a mechanistic distinction from other CBP inhibitors like SGC-CBP30.^[1] This guide details the molecular mechanism, selectivity profile, and validated experimental protocols for using **I-CBP 112** in preclinical research.

Part 1: Molecular Architecture & Mechanism

The Target: CBP/p300 Bromodomains

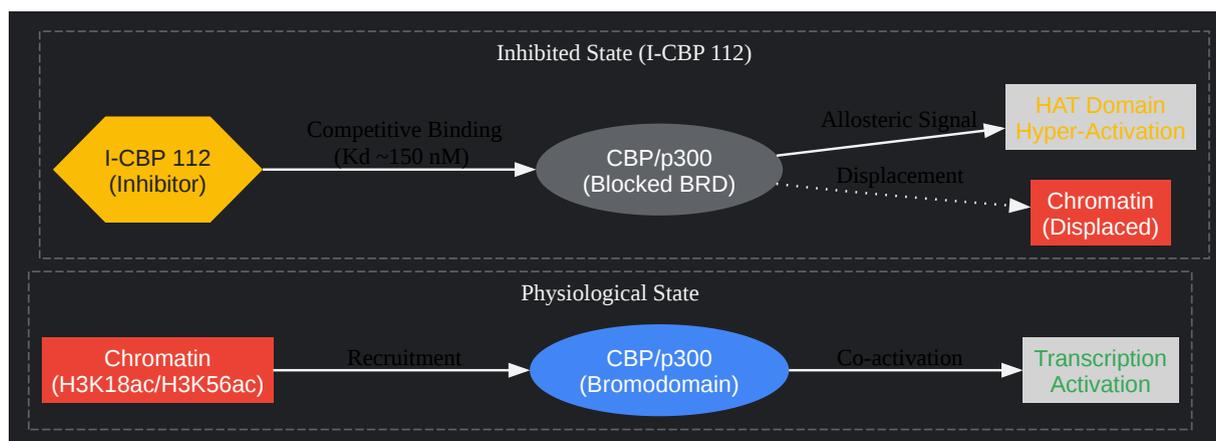
CBP and p300 are paralogous multidomain proteins that function as histone acetyltransferases (HATs) and transcriptional co-activators.^{[1][4][5][6][7][8]} Their bromodomains (BRDs) are "readers" that recognize acetylated lysine residues (Kac).^{[1][3]}

- **Physiological Role:** They recruit transcriptional machinery to enhancers and promoters.^[1]
- **Pathological Role:** Dysregulated in leukemia (AML/ALL), prostate cancer, and immune evasion.

The Ligand: I-CBP 112

- Chemical Class: Benzoxazepine.[1]
- Binding Mode: **I-CBP 112** mimics the acetyl-lysine moiety.[1][4][9][10] It inserts into the hydrophobic pocket of the bromodomain, displacing the conserved water molecules and forming a hydrogen bond with the conserved Asparagine (Asn) residue (Asn1168 in CBP).
- Unique Pharmacology: While it inhibits the reading function (bromodomain), it paradoxically stimulates the catalytic HAT activity of p300 on nucleosomes (specifically H3K18/K23 acetylation) via an allosteric mechanism.

Mechanism of Action Diagram



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action.[1] **I-CBP 112** competes with acetylated chromatin for the bromodomain pocket, displacing the protein while allosterically modulating the HAT domain.

Part 2: Selectivity & Pharmacology

Selectivity Profile

I-CBP 112 is a highly selective chemical probe.[1] It must be distinguished from BET inhibitors (JQ1, I-BET) to ensure phenotypic observations are due to CBP/p300 inhibition, not BRD4 inhibition.[1]

Target Family	Protein Target	Binding Affinity (Kd/IC50)	Selectivity Ratio (vs CBP)
Primary Target	CBP (CREBBP)	151 nM	1x
Primary Target	p300 (EP300)	167 nM	~1.1x
BET Family	BRD4 (BD1)	> 5,600 nM	> 37x
BET Family	BRD4 (BD2)	> 20,000 nM	> 130x
Other BRDs	BAZ2B, ATAD2	No Binding	> 500x
Kinases	Panel of 100+	No Inhibition	N/A

Pharmacokinetics (PK) Limitations

- In Vitro Tool Only: **I-CBP 112** is designed for cellular and biochemical assays.[1] It has poor metabolic stability and bioavailability in rodents.[1]
- In Vivo Alternative: For animal studies, use structurally related analogs optimized for PK (e.g., A-485 for HAT inhibition, or newer generation CBP BRD inhibitors designed for in vivo use), although **I-CBP 112** has been used in some intratumoral or acute murine models.

Part 3: Experimental Protocols (The "How-To")

Protocol A: Fluorescence Recovery After Photobleaching (FRAP)

Objective: Validate target engagement in the nucleus. Biochemical potency (IC50) does not guarantee nuclear permeability.[1] FRAP measures the inhibitor's ability to displace GFP-CBP from chromatin, increasing its mobility.

The Causality:

- Native State:[1] GFP-CBP binds chromatin

Slow diffusion

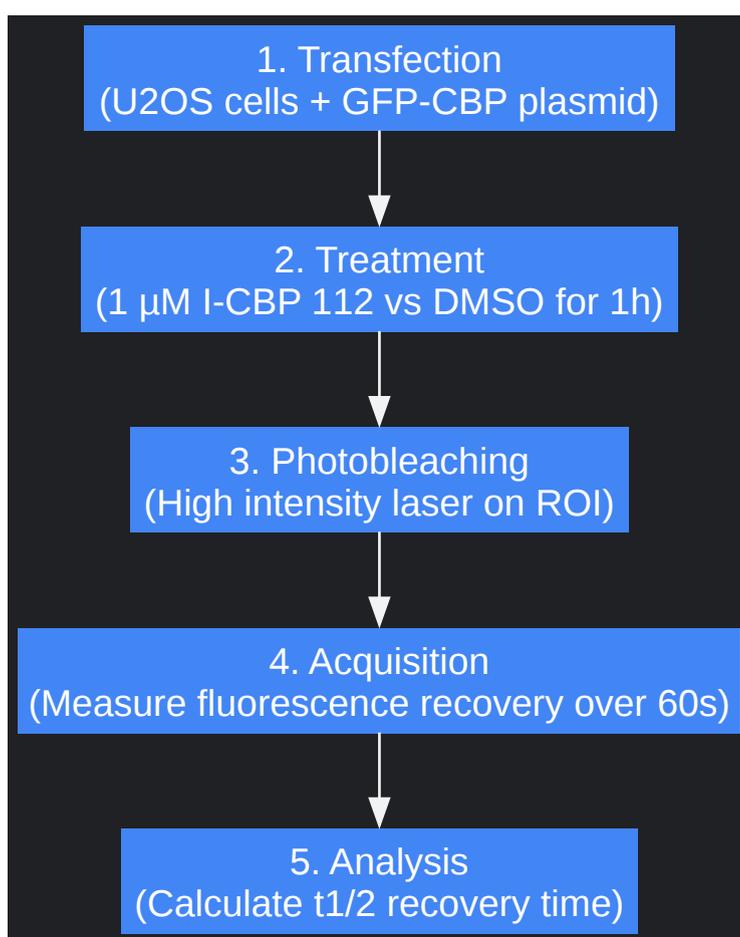
Slow recovery after bleaching.[1]

- Inhibited State: **I-CBP 112** displaces GFP-CBP

Fast diffusion

Rapid recovery.[1]

Workflow Diagram:



[Click to download full resolution via product page](#)

Figure 2: FRAP Assay Workflow for validating nuclear target engagement.

Step-by-Step Methodology:

- Transfection: Transfect U2OS or HEK293T cells with a plasmid encoding full-length GFP-CBP or GFP-p300 (24h prior to assay).[1]
- Seeding: Plate cells on glass-bottom confocal dishes (essential for high-NA objectives).
- Treatment:
 - Experimental: Add **I-CBP 112** (Final concentration: 1 μ M).[1]
 - Negative Control: Add **I-CBP 112-N** (or inactive enantiomer) at 1 μ M.[1]
 - Vehicle: DMSO (0.1%).[1]
 - Incubation: 1 hour at 37°C.
- Bleaching: Using a confocal microscope (e.g., Zeiss LSM 880), define a circular Region of Interest (ROI) of ~ 2 μ m diameter within the nucleus. Bleach with 100% laser power (488 nm) for <200 ms.[1]
- Recording: Immediately record images at low laser power (1-2%) every 0.5s for 60-120 seconds.
- Analysis: Normalize fluorescence intensity. Fit the recovery curve to a single-exponential equation.
 - Success Criteria: The

(half-time of recovery) should significantly decrease in **I-CBP 112** treated cells compared to DMSO (indicating increased mobility).[1]

Protocol B: Cellular Viability & Differentiation (Leukemia Model)

Objective: Assess phenotypic impact on MLL-fusion leukemia cells (e.g., MOLM-13, MV4;11).
[1]

- Seeding: Seed cells at 200,000 cells/mL in 96-well plates.

- Dosing: Treat with a dose range of **I-CBP 112** (0.1 μM – 10 μM).^[1]
- Duration: Incubate for 72–96 hours. (Epigenetic effects are slow; 24h is often insufficient).^[1]
- Readout:
 - Viability: Resazurin or ATP-based assay (CellTiter-Glo).^[1]
 - Differentiation: Flow cytometry for CD11b and CD14 (markers of myeloid differentiation).
^[1] **I-CBP 112** should induce upregulation of these markers.^[1]

Part 4: Comparative Analysis (**I-CBP 112** vs. **SGC-CBP30**)

Both probes target the same pocket but have distinct chemical scaffolds and subtle biological differences.

Feature	I-CBP 112	SGC-CBP30
Scaffold	Benzoxazepine	3,5-Dimethylisoxazole
CBP Kd	151 nM	21 nM
p300 Kd	167 nM	32 nM
Selectivity	High (>30x vs BRD4)	High (>40x vs BRD4)
Mechanism	Allosteric HAT Activator (Unique)	Pure BRD Inhibitor
Key Reference	Picaud et al., 2015	Hay et al., 2014

Critical Insight: While SGC-CBP30 is slightly more potent biochemically, **I-CBP 112** is often preferred when studying the complex interplay between the bromodomain and the HAT domain due to its unique ability to stimulate HAT activity on nucleosomes while blocking the reader function.

References

- Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy.[5] *Cancer Research*, 75(23), 5106–5119.
- Structural Genomics Consortium (SGC). **I-CBP 112** Chemical Probe Summary.
 - [1]
- Chemical Probes Portal.
 - [1][6]
- Zuber, J., et al. (2011). RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia. *Nature*, 478(7370), 524–528. (Context for BET vs CBP selectivity).
 - [1]
- Hay, D. A., et al. (2014). Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains.[1] *Journal of the American Chemical Society*, 136(26), 9308–9319. (Comparison with SGC-CBP30).
 - [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]

- [7. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [8. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. medchemexpress.com \[medchemexpress.com\]](https://medchemexpress.com)
- [10. medchemexpress.com \[medchemexpress.com\]](https://medchemexpress.com)
- To cite this document: BenchChem. [I-CBP 112: The Epigenetic Reader Domain Target Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191990#i-cbp-112-epigenetic-reader-domain-target\]](https://www.benchchem.com/product/b1191990#i-cbp-112-epigenetic-reader-domain-target)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com